2-Butanethiol

Catalog No.
S661128
CAS No.
513-53-1
M.F
C4H10S
M. Wt
90.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanethiol

CAS Number

513-53-1

Product Name

2-Butanethiol

IUPAC Name

butane-2-thiol

Molecular Formula

C4H10S

Molecular Weight

90.19 g/mol

InChI

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3

InChI Key

LOCHFZBWPCLPAN-UHFFFAOYSA-N

SMILES

CCC(C)S

Solubility

0.01 M
Very sol in alc, ether, liquid hydrogen sulfide
In water, 1.32X10+3 mg/L at 20 °C

Synonyms

(±)-2-Butanethiol; 1-Methyl-1-propanethiol; 2-Butyl Mercaptan; 2-Mercaptobutane; 3-Methyl-2-propanethiol; NSC 78417; s-Butyl Mercaptan; sec-Butanethiol; sec-Butyl Mercaptan; sec-Butyl Thioalcohol; sec-Butylthiol

Canonical SMILES

CCC(C)S

Organic Synthesis

  • Thioetherification: 2-Butanethiol can act as a nucleophile in palladium-catalyzed thioetherification reactions. These reactions create thioether bonds (C-S-C) between an aryl halide (Ar-X) and the thiol group of 2-Butanethiol. This application is useful for synthesizing various organic compounds with specific functionalities Source: Merck Millipore.

Biological Studies

  • Odor Research: 2-Butanethiol possesses a strong, unpleasant odor, often described as "meaty" or "sulfurous." Researchers use 2-Butanethiol in studies investigating odor detection and olfaction mechanisms Source: The Good Scents Company: .

2-Butanethiol, also known as sec-butyl mercaptan or 1-methyl-1-propanethiol, is an organic compound with the chemical formula C4H10S\text{C}_4\text{H}_{10}\text{S}. It has a molecular weight of approximately 90.19 g/mol and is characterized by its thiol functional group (-SH) attached to the second carbon of a butane chain. The compound is a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage or garlic, making it easily detectable even at low concentrations. Its boiling point ranges from 82 to 88 °C, and it has a flash point of -23 °C, indicating that it is highly flammable .

2-Butanethiol is a hazardous compound with several safety concerns:

  • Strong, unpleasant odor: Similar to other thiols, 2-butanethiol has a strong and offensive odor, even at low concentrations [].
  • Toxicity: It can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: It has a low flash point, making it highly flammable and posing a fire hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling 2-butanethiol [].
  • Work in a well-ventilated area to avoid inhalation exposure.
  • Store the compound in a cool, dry place away from heat and ignition sources.
, particularly oxidation. It reacts readily with hydroxyl radicals (OH) and chlorine (Cl) atoms in the atmosphere. For example, when 2-butanethiol reacts with OH radicals, significant products include sulfur dioxide (SO₂) and 2-butanone, with yields of approximately 81% and 42%, respectively . The reaction mechanisms involve hydrogen abstraction pathways leading to the formation of these products. Additionally, 2-butanethiol can be oxidized to form disulfides or sulfoxides under specific conditions.

2-Butanethiol can be synthesized through several methods:

  • Alkylation of Thiols: The reaction of butanes with hydrogen sulfide under specific conditions can yield 2-butanethiol.
  • Reduction of Butanones: Reducing agents can convert butanones to their corresponding thiols.
  • Thiolation Reactions: The direct reaction of butyl halides with sodium sulfide or other thiolating agents can produce 2-butanethiol.

These methods allow for the production of this compound in laboratory settings or industrial applications.

2-Butanethiol finds applications in various fields:

  • Flavoring Agent: It is used in food products for its strong odor.
  • Chemical Intermediate: It serves as a precursor for synthesizing other sulfur-containing compounds.
  • Odorant: Due to its potent smell, it is often used in natural gas as a warning agent for leaks.
  • Research: It is utilized in studies involving thiols and their reactivity.

Studies have shown that 2-butanethiol interacts with various radicals in the atmosphere, particularly hydroxyl radicals. These interactions are crucial for understanding its degradation pathways and atmospheric implications. The kinetics of these reactions have been quantified, providing insights into the environmental fate of the compound . Furthermore, research indicates that these interactions can lead to secondary pollutants like formaldehyde under certain conditions.

Several compounds are structurally similar to 2-butanethiol, including:

Compound NameChemical FormulaUnique Features
1-ButanethiolC₄H₁₀SPrimary thiol; less pungent odor
3-ButanethiolC₄H₁₀SStructural isomer; different reactivity profile
2-Methyl-2-butanethiolC₅H₁₂SContains an additional methyl group; different odor profile
PropanethiolC₃H₈SShorter carbon chain; distinct properties

Uniqueness of 2-Butanethiol: Unlike its primary counterparts, 2-butanethiol's secondary structure leads to distinctive reactivity patterns and odor characteristics. Its ability to react quickly with atmospheric radicals sets it apart from other thiols, making it significant in environmental chemistry studies.

The systematic study of 2-butanethiol began in the mid-20th century as part of broader investigations into organosulfur chemistry. Early research focused primarily on the compound's physical properties and basic chemical behavior. The NIST WebBook indicates that foundational vapor pressure studies were conducted by Osborn and Douslin in 1966, establishing critical thermodynamic parameters that remain reference standards today. These pioneering investigations laid the groundwork for understanding the compound's behavior under various conditions and established 2-butanethiol as a model system for studying secondary thiol chemistry.

Historical research efforts concentrated on characterizing the compound's distinctive olfactory properties, with early studies noting its extremely low detection threshold. Research from the 1960s documented that humans can detect 2-butanethiol concentrations as low as 10 parts per billion, making it one of the most readily detectable chemical compounds by human olfaction. This exceptional sensory detectability has driven decades of research into its potential applications and safety considerations.

The evolution of analytical techniques during the 1970s and 1980s enabled more sophisticated studies of 2-butanethiol's molecular behavior. Mass spectrometry databases, including those maintained by NIST, began incorporating detailed spectroscopic data for 2-butanethiol, facilitating identification and quantification in complex mixtures. These developments marked a transition from purely descriptive studies to quantitative analytical investigations that continue to inform current research methodologies.

Significance in Academic Studies

The academic significance of 2-butanethiol research extends across multiple scientific disciplines, establishing it as a compound of considerable theoretical and practical importance. In atmospheric chemistry, 2-butanethiol serves as a model compound for understanding the fate of volatile organic sulfur compounds in the environment. Recent kinetic studies have quantified its reaction rates with hydroxyl radicals and chlorine atoms, providing fundamental data for atmospheric modeling and environmental impact assessments.

Modern research on 2-butanethiol employs diverse methodological approaches reflecting the compound's multidisciplinary relevance. Analytical chemistry methods have evolved to achieve exceptional sensitivity and selectivity. Gas chromatography coupled with mass spectrometry remains the gold standard for identification and quantification, with NIST spectral databases providing reference standards for comparison.

Atmospheric chemistry research utilizes sophisticated chamber studies combining in-situ Fourier transform infrared spectroscopy with photoreactor systems. The methodology developed by Cardona et al. employs a 480-liter borosilicate glass photoreactor coupled to long-path FTIR spectrometry, enabling real-time monitoring of reaction kinetics and product formation. This approach has become a model for studying volatile organic sulfur compound chemistry under atmospherically relevant conditions.

Toxicological research methodologies have been standardized through regulatory guidelines, with inhalation studies following established protocols for exposure characterization and endpoint assessment. The German Commission's approach combines traditional toxicological endpoints with advanced histopathological analysis, providing comprehensive safety assessments. Current methodologies emphasize the integration of kinetic modeling with experimental data to predict tissue dosimetry and physiological responses.

Synthetic chemistry research employs both traditional organic synthesis techniques and modern catalytic methods. Current approaches include microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce environmental impact. These methodological advances reflect broader trends toward sustainable chemistry practices in organosulfur compound research.

Physical Description

Liquid

Color/Form

Colorles liquid
Mobile liquid

XLogP3

1.8

Boiling Point

84.5 °C
84-85 °C

Flash Point

-10 °F (-23 °C) (Closed cup)

Vapor Density

3.11 (Air = 1)

Density

0.83 g/mL at 25 °C(lit.)

LogP

log Kow = 2.18 (est)

Odor

Obnoxious odor
Heavy skunk odo

Melting Point

-165.0 °C
-165 °C

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (67.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (67.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.47%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

80.70 mmHg
80.71 mm Hg at 25 °C /Extrapolated/

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

513-53-1

Associated Chemicals

2-Butanethiol (d);20407-74-3
2-Butanethiol (l);52945-73-0

Wikipedia

2-butanethiol

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Reaction of 2-butene with hydrogen sulfide in the presence of a catalyst (usually a halide)
Prepared from 2-iodobutane by means of alcoholic K-S-H solution; ... from 2-bromobutane in the same manner.
Raffinate II (n-butenes, mixed: 45-60% 1-butene, 20-40% 2-butene, 10-20% n-butane, 5% isobutene) + hydrogen sulfide (addition)

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Butanethiol: ACTIVE
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Storage Conditions

... Materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool, well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ...

Dates

Modify: 2023-08-15

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